molecular formula C24H18ClFN4O5 B2407886 ((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(6-chloro-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate CAS No. 135473-15-3

((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(6-chloro-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate

Cat. No. B2407886
CAS RN: 135473-15-3
M. Wt: 496.88
InChI Key: UUXIUBHNOYWBNO-ZRAXVTTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(6-chloro-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate is a useful research compound. Its molecular formula is C24H18ClFN4O5 and its molecular weight is 496.88. The purity is usually 95%.
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Scientific Research Applications

Influenza Virus Inhibition

  • Synthesis and Application: A study by Vedula et al. (2010) explored the synthesis of novel nucleosides, including derivatives of the specified compound, as potent inhibitors of the influenza virus. This research indicates the compound's potential application in treating influenza infections through targeted viral inhibition (Vedula et al., 2010).

HIV Research

  • Synthesis for HIV Inhibition Studies: Rosenquist Å et al. (1996) described the synthesis of enantiomerically pure compounds related to the specified chemical, for potential application in inhibiting HIV. However, their findings showed these compounds to be inactive against HIV, highlighting the complexity of drug discovery in this area (Rosenquist Å et al., 1996).

Probing Adenylyl Cyclases

  • Synthesis for Biological Studies: Emmrich et al. (2010) synthesized a stable, fluorescent-labeled ATP analog, closely related to the specified compound. This research aimed at studying the binding site and function of adenylyl cyclases, essential for understanding cellular signaling pathways (Emmrich et al., 2010).

Cancer Research

  • Evaluating DNA Repair Enzymes in Tumors: Schirrmacher et al. (2002) conducted a study synthesizing labelled derivatives of the compound to quantify the MGMT status in tumor tissues. This approach is crucial in understanding tumor resistance to certain anticancer drugs (Schirrmacher et al., 2002).

Mechanism of Action

Target of Action

Given that it is a purine nucleoside analog , it is likely to target enzymes involved in DNA synthesis, such as DNA polymerase.

Mode of Action

The compound, being a purine nucleoside analog, is likely to interfere with DNA synthesis . It may incorporate into the growing DNA chain during replication, causing premature termination or introducing mutations.

Biochemical Pathways

The compound, once incorporated into the DNA, can disrupt several biochemical pathways. It can inhibit DNA replication, leading to cell cycle arrest. It can also induce apoptosis, a form of programmed cell death .

Result of Action

The compound’s action results in the inhibition of DNA synthesis and induction of apoptosis . This can lead to the death of rapidly dividing cells, such as cancer cells.

properties

IUPAC Name

[(2R,3R,4S,5R)-3-benzoyloxy-5-(6-chloropurin-9-yl)-4-fluorooxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN4O5/c25-20-18-21(28-12-27-20)30(13-29-18)22-17(26)19(35-24(32)15-9-5-2-6-10-15)16(34-22)11-33-23(31)14-7-3-1-4-8-14/h1-10,12-13,16-17,19,22H,11H2/t16-,17+,19-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXIUBHNOYWBNO-ZRAXVTTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=CN=C4Cl)F)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C3N=CN=C4Cl)F)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.